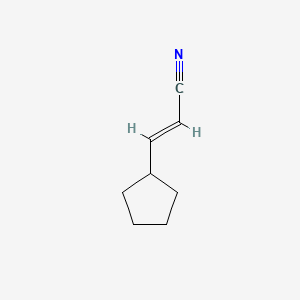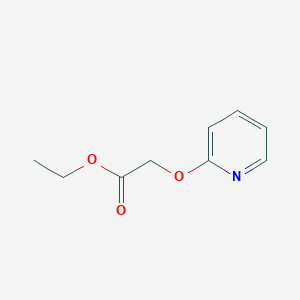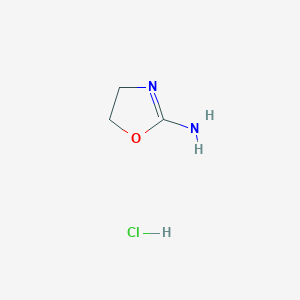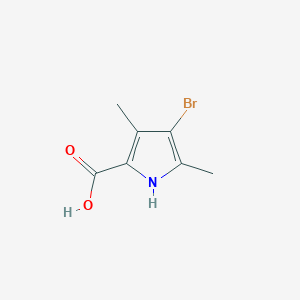![molecular formula C12H13BrN2O2 B1342923 叔丁基3-溴-1H-吡咯并[2,3-b]吡啶-1-羧酸酯 CAS No. 226085-17-2](/img/structure/B1342923.png)
叔丁基3-溴-1H-吡咯并[2,3-b]吡啶-1-羧酸酯
描述
tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate: is a chemical compound with the molecular formula C12H13BrN2O2 and a molecular weight of 297.15 g/mol . This compound is known for its versatile applications in various fields of scientific research, including chemistry, biology, and medicine.
科学研究应用
Chemistry: tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in the development of new pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study the structure-activity relationships of pyrrolo[2,3-b]pyridine derivatives.
Industry: In the industrial sector, tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is used in the production of advanced materials and specialty chemicals. Its unique structure makes it valuable for creating new materials with specific properties .
作用机制
Target of Action
It’s known that 7-azaindole derivatives, to which this compound belongs, have been reported to function biologically as p38 map kinase inhibitors .
Mode of Action
It’s known that azaindole derivatives can inhibit kinase activity, which can lead to a decrease in phosphorylation processes within the cell .
Biochemical Pathways
Given its potential role as a kinase inhibitor, it could impact a variety of cellular processes, including cell growth, differentiation, and apoptosis .
Pharmacokinetics
The compound’s molecular weight (29715) suggests it may have suitable properties for absorption and distribution within the body .
Result of Action
As a potential kinase inhibitor, it could potentially inhibit cell growth and induce apoptosis .
Action Environment
Like all chemical compounds, its stability, solubility, and reactivity could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate typically involves the reaction of 3-bromo-1H-pyrrolo[2,3-b]pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, and at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: While specific industrial production methods for tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to achieve high yields and purity.
化学反应分析
Types of Reactions:
Substitution Reactions: tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Coupling Reactions: It can be used in various coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts are often used in coupling reactions, with bases like potassium carbonate or cesium carbonate, and solvents such as tetrahydrofuran (THF) or toluene.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield tert-Butyl 3-azido-1H-pyrrolo[2,3-b]pyridine-1-carboxylate.
相似化合物的比较
- tert-Butyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- tert-Butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- tert-Butyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Comparison: tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is unique due to the presence of the bromine atom at the 3-position of the pyrrolo[2,3-b]pyridine ring. This specific substitution pattern can influence its reactivity and binding properties compared to similar compounds with different halogen substitutions .
属性
IUPAC Name |
tert-butyl 3-bromopyrrolo[2,3-b]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-7-9(13)8-5-4-6-14-10(8)15/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMPSYYFDWATPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1N=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40616689 | |
| Record name | tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40616689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
226085-17-2 | |
| Record name | tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40616689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-ol](/img/structure/B1342847.png)






![1-((1H-benzo[d]imidazol-2-yl)thio)propan-2-amine hydrochloride](/img/structure/B1342866.png)





